(E)-N-(2-(1-cyano-2-(3-ethoxy-4-hydroxyphenyl)vinyl)-4-(thiophen-2-yl)thiazol-5-yl)acetamide
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Description
(E)-N-(2-(1-cyano-2-(3-ethoxy-4-hydroxyphenyl)vinyl)-4-(thiophen-2-yl)thiazol-5-yl)acetamide is a useful research compound. Its molecular formula is C20H17N3O3S2 and its molecular weight is 411.49. The purity is usually 95%.
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Scientific Research Applications
Chemoselective Acetylation in Drug Synthesis
Chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a process relevant for antimalarial drug synthesis, demonstrates the utility of specific chemical structures in drug development processes. The study highlights the optimization of conditions for achieving selective acetylation, an essential step in the synthesis of complex drug molecules (Magadum & Yadav, 2018).
Antimicrobial Applications
Novel polyfunctionalized acyclic and heterocyclic dye precursors, including those based on similar cyano-acetamide structures, have shown significant antimicrobial activity against various organisms. These compounds, applied in textile dyeing and finishing, highlight the potential of such chemical structures in developing antimicrobial agents (Shams et al., 2011).
Photovoltaic and Dye-Sensitized Solar Cells
The design and synthesis of organic dyes based on carbazole units connected to electron-withdrawing species through a cyano vinyl thiophene spacer have been explored for their application in dye-sensitized solar cells (DSSCs). This research underscores the importance of similar compounds in enhancing the photovoltaic performance of solar cells (Naik et al., 2017).
Functional Polymers and Material Science
The thiol-ene coupling reaction to add various functional groups onto polymers demonstrates the utility of compounds with cyano and acetamide functionalities in material science. This research provides insights into the modification of materials for various applications, including electronics and coatings (David & Kornfield, 2008).
Antitumor Evaluation
Research on polyfunctionally substituted heterocyclic compounds derived from similar cyano-acetamide structures has shown promising antitumor activities. The synthesis of diverse heterocyclic derivatives and their evaluation against various cancer cell lines highlight the potential therapeutic applications of such compounds (Shams et al., 2010).
Properties
IUPAC Name |
N-[2-[(E)-1-cyano-2-(3-ethoxy-4-hydroxyphenyl)ethenyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c1-3-26-16-10-13(6-7-15(16)25)9-14(11-21)19-23-18(17-5-4-8-27-17)20(28-19)22-12(2)24/h4-10,25H,3H2,1-2H3,(H,22,24)/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITLAWHNEGZRAG-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C2=NC(=C(S2)NC(=O)C)C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC(=C(S2)NC(=O)C)C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.